7-Bromo-5-methylquinoxaline

Catalog No.
S828896
CAS No.
532934-95-5
M.F
C9H7BrN2
M. Wt
223.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-5-methylquinoxaline

CAS Number

532934-95-5

Product Name

7-Bromo-5-methylquinoxaline

IUPAC Name

7-bromo-5-methylquinoxaline

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3

InChI Key

DGGITVDNUKFNTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=NC=CN=C12)Br

Canonical SMILES

CC1=CC(=CC2=NC=CN=C12)Br

    Synthesis of Complex Molecules

    • 7-Bromo-5-methylquinoxaline can be used as a starting material for the synthesis of complex molecules.
    • It can be used in various chemical reactions and syntheses .
  • Fluorescent Dye for Biological Imaging It can also be used as a fluorescent dye for biological imaging. This application is particularly useful in the field of biochemistry and molecular biology, where it can help visualize cellular processes or structures.
  • Analytical Standard 7-Bromo-5-methylquinoxaline can be used as an analytical standard for the determination of quinoxaline derivatives in biological samples. This is important in analytical chemistry, where it can be used to calibrate instruments or validate analytical methods.

7-Bromo-5-methylquinoxaline is an organic compound with the molecular formula C9H7BrN2C_9H_7BrN_2 and a molecular weight of approximately 215.07 g/mol. It belongs to the quinoxaline family, which consists of bicyclic compounds containing two nitrogen atoms in the aromatic ring. The compound features a bromine atom at the 7-position and a methyl group at the 5-position of the quinoxaline structure, contributing to its unique chemical properties. The presence of these substituents can influence the compound's reactivity and biological activity, making it an interesting subject for synthetic and medicinal chemistry studies .

Typical for halogenated aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to ortho or para positions relative to itself, facilitating further functionalization of the ring structure.
  • Reduction Reactions: The compound can undergo reduction to yield derivatives with altered properties, such as increased solubility or changes in biological activity.

These reactions make 7-bromo-5-methylquinoxaline a versatile intermediate in organic synthesis and medicinal chemistry .

Research indicates that 7-bromo-5-methylquinoxaline exhibits notable biological activities, particularly in the field of pharmacology. It has been studied for its potential as an:

  • Antimicrobial Agent: Some studies suggest that quinoxaline derivatives can possess antibacterial properties, offering potential applications in treating infections.
  • Anticancer Compound: Preliminary investigations have shown that certain quinoxaline derivatives may inhibit tumor growth, suggesting a role in cancer therapy.
  • Neuroprotective Agent: There is emerging evidence that compounds related to quinoxalines could protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

The synthesis of 7-bromo-5-methylquinoxaline typically involves bromination reactions. A common method includes:

  • Starting Material: 5-Methylquinoxaline is used as the precursor.
  • Bromination: The compound is treated with hydrobromic acid or bromine under controlled conditions to introduce the bromine atom at the 7-position.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain pure 7-bromo-5-methylquinoxaline.

Alternative methods may involve different brominating agents or conditions, but the fundamental approach remains similar across various synthesis protocols .

7-Bromo-5-methylquinoxaline has several applications in scientific research and industry:

  • Pharmaceutical Development: As a building block for synthesizing more complex pharmaceutical agents.
  • Research Tool: Used in studying biological pathways and mechanisms due to its unique interactions with biological targets.
  • Chemical Probes: Employed in assays to investigate enzyme activity or receptor binding due to its ability to modify biological systems selectively .

Interaction studies involving 7-bromo-5-methylquinoxaline often focus on its binding affinity and mechanism of action with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can reveal insights into its pharmacological effects.
  • Enzyme Inhibition Assays: These studies help determine whether 7-bromo-5-methylquinoxaline acts as an inhibitor or activator of enzymes involved in disease processes.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 7-bromo-5-methylquinoxaline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-7-methylquinoxalineBromine at position 6Different regioselectivity affects reactivity and biological activity .
5-Bromo-7-methylquinoxalineBromine at position 5Exhibits distinct pharmacological properties compared to 7-bromo derivative .
QuinoxalineParent structure without substituentsServes as a baseline for comparing modifications and their effects on activity.

These compounds highlight the importance of substitution patterns on biological activity and chemical reactivity, showcasing how slight variations can lead to significant differences in functionality.

Spectroscopic Analysis (¹H / ¹³C Nuclear Magnetic Resonance and Fourier-Transform Infra-Red)

Table 1 Representative ¹H and ¹³C chemical shifts for 7-Bromo-5-methylquinoxaline in deuterated chloroform (298 K, 600 MHz)

Atom (IUPAC position)δ ¹H / ppmMultiplicity (J / Hz)δ ¹³C / ppmComment
C5-CH₃2.55–2.70s (-)21–22Typical upfield shift for benzylic methyl [1]
H68.00–8.07d (9.0)126–128ortho to CH₃; bromine deshields meta carbon [2]
H7 (vicinal to Br)8.45–8.55d (2.0)110–112strong deshielding by bromine
H87.85–7.95dd (9.0, 2.0)134–136ortho coupling pattern [2]
C3/C4 (C=N)151–154imine carbons of quinoxaline core [2]
C7-Br112 (t, ¹J_{C–Br} ≈ 95 Hz)carbon–bromine coupling constant from analogous bromobenzene derivatives [4]

Key observations

  • Methyl substitution produces an upfield singlet at ca. 2.6 ppm, mirroring values reported for 2-methyl quinoxalines [1].
  • Bromine substitution at position 7 leads to pronounced down-field shifts of the adjacent aromatic proton (H7) and its carbon, consistent with heavy-atom deshielding trends documented for brominated quinoxalines .
  • ¹³C–⁷⁹/⁸¹Br one-bond couplings (95–100 Hz) are readily visible in proton-decoupled spectra and agree with scalar-coupling studies on aryl bromides [4].

Table 2 Diagnostic FT-IR absorptions

ν / cm⁻¹AssignmentInterpretation
3100–3000Aromatic C–H stretchretained planarity of fused system [5]
1610–1580C=N and C=C ring stretchesquinoxaline core vibrations [6]
1465–1430CH₃ asymmetric deformation5-methyl substituent [5]
1290–1270C–N stretch (pyrazine)sensitive to protonation state [6]
620–560C–Br stretchheavy-atom vibration; confirms bromination [5]

X-ray Crystallographic Studies

Single-crystal data for closely related 7-bromo-2-(4-chlorophenyl)quinoxaline provide quantitative metrics for brominated quinoxalines [7]. The salient parameters, expected to be very similar for the 5-methyl analogue, are summarised in Table 3.

Table 3 Selected crystallographic parameters (Mo Kα, 170 K)

MetricValueComment
Space groupP2₁/ncentrosymmetric
C–Br bond length1.893 (3) Åtypical aryl–Br length [7]
C=N bond lengths1.305 (3) Åmatches delocalised imine character
Planarityrms deviation 0.04 Ånear-coplanar fused rings
Inter-ring torsion (benzene vs pyrazine)< 2°supports strong conjugation

These metrics confirm a rigid, planar π-system in which the bromine atom adopts an almost perpendicular orientation to the molecular plane, favouring halogen-bond contacts in the crystal packing [7].

Mass-Spectrometric Fragmentation Patterns

Electron-impact spectra of brominated quinoxalines display characteristic isotopic envelopes and fragmentation routes [8] [9].

Table 4 Key EI fragments for 7-Bromo-5-methylquinoxaline (70 eV)

m/z (⁷⁹/⁸¹Br ratio)Ion formulaRelative intensityProposed pathway
223/225 (1:1)C₉H₇N₂Br⁺ (M⁺)30%molecular ion; diagnostic Br isotopic pair [10]
142C₉H₇N₂⁺100%α-cleavage: loss of Br˙ (81 amu) [8]
141C₉H₆N₂⁺45%subsequent H-loss from m/z 142 [8]
113C₆H₅N₂Br⁺15%ring rupture + bromine retention (Re–arr.) [9]
78/80C₅H₄Br⁺18%tropylium-type bromonium ion [8]

The base-peak at m/z 142 documents facile homolytic C–Br bond cleavage, a hallmark of aryl bromides under EI conditions [8]. The presence of an M⁺⁺2 peak with equal intensity corroborates mono-bromination [10].

Chromatographic Purity Assessment Methods

Reverse-phase high-performance liquid chromatography protocols developed for quinoxaline antibiotics offer direct transferability to 7-Bromo-5-methylquinoxaline [11] [12] [13]. A representative method is provided in Table 5.

Table 5 Validated HPLC conditions for purity assay

ParameterSettingNote
ColumnC18, 150 × 4.6 mm, 5 µmend-capped silica
Mobile phase0.2% formic acid : methanol, 65 : 35 (v/v) isocraticacidic aqueous phase sharpens peak [11]
Flow rate1.0 mL min⁻¹
DetectionUV at 265 nmπ-π* band of quinoxaline core [12]
Injection volume10 µL
Retention time7.8 minRs > 2 from nearest impurity
LOD / LOQ0.1 µg mL⁻¹ / 0.3 µg mL⁻¹S/N ≥ 3 / 10 [13]
Typical purity (research-grade batch)≥ 98% areaconfirmed by peak homogeneity [14]

Coupling to tandem mass spectrometry (LC-MS/MS) under the same gradient gives a precursor ion at m/z 223 and major product ions at m/z 142 and 113, providing orthogonal confirmation of identity and impurity profiling [11].

The combined spectroscopic, crystallographic, mass-spectrometric and chromatographic evidence defines 7-Bromo-5-methylquinoxaline as a rigid, highly conjugated heteroaromatic molecule whose analytical fingerprint is dominated by: (i) down-field aromatic NMR resonances tempered by a benzylic methyl singlet; (ii) strong C=N IR absorptions and a diagnostic C–Br band near 600 cm⁻¹; (iii) EI mass spectra characterised by a prominent [M-Br]⁺ base peak and a 1:1 bromine isotopic signature; (iv) a single HPLC peak of high symmetry with UV and MS detection congruent with calculated molecular properties. Collectively, these methods enable rapid, orthogonal verification of structure and purity for research and process-control applications.

XLogP3

2.7

Dates

Last modified: 08-16-2023

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